molecular formula C15H22O3 B1180284 Epoxyparvinolide CAS No. 102227-61-2

Epoxyparvinolide

Cat. No.: B1180284
CAS No.: 102227-61-2
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Chemical Reactions Analysis

Epoxyparvinolide undergoes various chemical reactions due to its functional groups. Some of the common reactions include:

    Oxidation: The epoxy group in this compound can be oxidized to form diols or other oxidized products.

    Reduction: The lactone ring can be reduced to form the corresponding alcohol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Epoxyparvinolide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism are primarily related to the cytoskeleton and cell division processes.

Comparison with Similar Compounds

Epoxyparvinolide belongs to a class of compounds known as sesquiterpenoid lactones. Similar compounds include:

This compound is unique due to its epoxy group and lactone ring, which confer distinct chemical reactivity and biological activity compared to other sesquiterpenoid lactones.

Properties

IUPAC Name

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKXMONMKZDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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